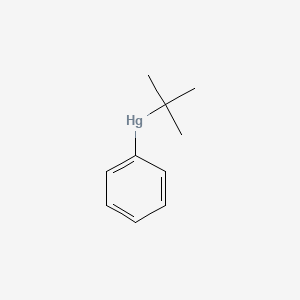

tert-Butyl(phenyl)mercury

Description

Properties

CAS No. |

62350-90-7 |

|---|---|

Molecular Formula |

C10H14Hg |

Molecular Weight |

334.81 g/mol |

IUPAC Name |

tert-butyl(phenyl)mercury |

InChI |

InChI=1S/C6H5.C4H9.Hg/c1-2-4-6-5-3-1;1-4(2)3;/h1-5H;1-3H3; |

InChI Key |

OQPKFRUQZVOWET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Hg]C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Alkyl Aryl Mercury Compounds

Alkylation and Arylation Routes via Organometallic Reagents

The use of highly nucleophilic organometallic reagents, such as Grignard and organolithium compounds, is a cornerstone for the formation of carbon-mercury bonds. These reactions involve the displacement of a halide from a mercury(II) salt or an organomercury halide precursor.

Grignard reagents (R-Mg-X) are versatile tools in organometallic synthesis, valued for their ability to form carbon-carbon and carbon-metal bonds. ochemacademy.combritannica.com Their reaction with mercury(II) halides is a common method for preparing organomercury compounds. britannica.comacs.org The synthesis of tert-Butyl(phenyl)mercury can be envisioned through two primary Grignard pathways:

Arylation of an Alkylmercury Halide: Phenylmagnesium bromide reacts with tert-butylmercury chloride. The nucleophilic phenyl group attacks the mercury center, displacing the chloride ion.

Alkylation of an Arylmercury Halide: Tert-butylmagnesium chloride reacts with phenylmercury (B1218190) chloride in a similar fashion.

These reactions are typically conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is necessary to stabilize the Grignard reagent. chemguide.co.uk The high reactivity of Grignard reagents makes them effective for these transformations, though they must be handled under inert and dry conditions to prevent decomposition. britannica.comchemguide.co.uk

Table 1: Grignard Reagent-Mediated Synthesis of Organomercury Compounds

| Reactant 1 | Reactant 2 | Solvent | Key Condition | Product Type |

| Phenylmagnesium Bromide | tert-Butylmercury Chloride | Diethyl Ether | Anhydrous | Alkyl(aryl)mercury |

| tert-Butylmagnesium Chloride | Phenylmercury Chloride | Tetrahydrofuran (THF) | Anhydrous | Alkyl(aryl)mercury |

| Alkyl/Aryl Magnesium Halide | Mercury(II) Halide | Diethyl Ether | Anhydrous | Diorganomercury or Organomercury Halide |

Organolithium reagents (R-Li) are another class of highly reactive organometallic compounds used in the synthesis of organomercurials. wikipedia.orgyoutube.com Due to the highly polar nature of the carbon-lithium bond, these reagents are potent nucleophiles and strong bases. wikipedia.orgnih.gov Their reactivity often surpasses that of Grignard reagents. youtube.com

The synthesis of this compound using this method would follow a similar logic to the Grignard route:

Reaction of phenyllithium (B1222949) with tert-butylmercury chloride.

Reaction of tert-butyllithium (B1211817) with phenylmercury chloride.

These reactions are also performed in anhydrous solvents, typically ethers or hydrocarbons. uniurb.itmasterorganicchemistry.com The enhanced nucleophilicity of organolithium reagents can be advantageous, but also necessitates careful control of reaction conditions to avoid side reactions.

Table 2: Organolithium Reagent-Mediated Synthesis of Organomercury Compounds

| Reactant 1 | Reactant 2 | Solvent | Key Condition | Product Type |

| Phenyllithium | tert-Butylmercury Chloride | Tetrahydrofuran (THF) | Anhydrous, Inert Atmosphere | Alkyl(aryl)mercury |

| tert-Butyllithium | Phenylmercury Chloride | Pentane | Anhydrous, Inert Atmosphere | Alkyl(aryl)mercury |

| Alkyllithium | Mercury(II) Halide | Hydrocarbon/Ether | Anhydrous, Inert Atmosphere | Diorganomercury or Organomercury Halide |

Transmetalation is a fundamental reaction in organometallic chemistry that involves the transfer of an organic ligand from one metal to another. acs.org This process can be used to synthesize organomercury compounds from other organometallics. For instance, organozinc or organoaluminum compounds can transfer alkyl or aryl groups to a mercury(II) salt. nih.govlibretexts.org

This method is particularly useful when the required Grignard or organolithium reagents are difficult to prepare or handle. The driving force for the reaction is often the formation of a more stable organometallic species or the precipitation of a metal salt. For example, reacting an organozinc compound with mercury(II) chloride can yield an organomercury compound and zinc chloride.

Direct Mercuration of Organic Substrates

Direct mercuration involves the reaction of an organic compound with an electrophilic mercury species, leading to the substitution of a hydrogen atom with a mercury-containing group.

Electrophilic aromatic mercuration is a classic electrophilic aromatic substitution reaction where a hydrogen atom on an aromatic ring is replaced by a mercuric salt, such as mercuric acetate (B1210297) or mercuric trifluoroacetate. nih.govmsu.edu To form the phenyl-mercury bond in this compound, one could, in principle, react benzene (B151609) with a tert-butylmercury cation (t-BuHg+) source.

The mechanism proceeds in two main steps:

Formation of the Arenium Ion: The electrophilic mercury species attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.eduescholarship.org This step is typically the rate-determining step.

Deprotonation: A base removes a proton from the carbon atom bearing the mercury group, restoring the aromaticity of the ring. escholarship.org

The reaction is often catalyzed by strong acids. nih.gov This method directly establishes the aryl-mercury bond. Subsequent reaction with a tert-butylating agent (e.g., tert-butylmagnesium chloride) would be required to complete the synthesis of the target molecule.

Oxymercuration is an electrophilic addition reaction used to form alkyl-mercury bonds from unsaturated substrates like alkenes. masterorganicchemistry.com The reaction involves the addition of an electrophilic mercury species (e.g., from mercury(II) acetate) and a nucleophilic solvent (like water or an alcohol) across the double bond. wikipedia.org

The mechanism involves three key stages:

The alkene's π-bond attacks the mercury(II) ion, leading to the formation of a three-membered cyclic intermediate called a mercurinium ion. masterorganicchemistry.comwikipedia.org

The nucleophilic solvent attacks the more substituted carbon of the mercurinium ion (in accordance with Markovnikov's rule), opening the ring. masterorganicchemistry.com

The result is an alkoxy- or hydroxy-substituted organomercury compound.

While this is a powerful method for generating β-oxy-substituted alkylmercury compounds, it is not a direct route to a simple alkylmercury species like the tert-butyl group in this compound from a simple alkene precursor. However, the underlying principle of electrophilic attack by a mercury species on a carbon-carbon π-bond is a fundamental process in organomercury chemistry. The resulting organomercury adducts can sometimes be modified, for instance, through a subsequent demercuration step, typically with sodium borohydride (B1222165), which replaces the mercury group with a hydrogen atom. wikipedia.org

Synthetic Approaches via Carbon-Heteroatom Bond Transformations

A general and widely employed route for the formation of carbon-mercury bonds involves the reaction of mercury(II) halides with organometallic reagents of other metals. While direct synthesis of this compound via this method is not extensively documented, analogous reactions provide a foundational understanding of this approach. The reaction of a mercury(II) compound with an organoboron species represents a plausible pathway. For instance, the interaction of an arylboronic acid with an alkylmercury halide or, conversely, a phenylmercury halide with a tert-butylboron derivative could theoretically yield the desired product. The driving force for such reactions is often the transfer of the organic group from the more electropositive metal to mercury.

Organoboron compounds are versatile reagents in organic synthesis, frequently utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearcher.life Their application in the synthesis of organomercurials is predicated on the transmetalation of an organic moiety from boron to mercury. A hypothetical reaction for the synthesis of this compound could involve the reaction of phenylboronic acid with tert-butylmercury(II) chloride.

Hypothetical Reaction Scheme:

C₆H₅B(OH)₂ + (CH₃)₃CHgCl → C₆H₅HgC(CH₃)₃ + B(OH)₂Cl

This reaction would be driven by the formation of the stable boron by-product. The choice of solvent and reaction conditions would be critical to favor the formation of the asymmetric product and minimize redistribution reactions that could lead to diphenylmercury (B1670734) and di-tert-butylmercury.

| Reactant 1 | Reactant 2 | Potential Product | Reaction Type |

| Phenylboronic acid | tert-Butylmercury(II) chloride | This compound | Transmetalation |

| tert-Butylboronic acid | Phenylmercury(II) chloride | This compound | Transmetalation |

Decarboxylation of mercury(II) carboxylates presents another potential synthetic route to organomercurials. This method involves the thermal or photochemically induced loss of carbon dioxide from a mercury(II) carboxylate salt, resulting in the formation of a carbon-mercury bond. While the direct synthesis of this compound through this method is not well-documented, the general principle can be applied. For example, the decarboxylation of mercury(II) pivalate (B1233124) in the presence of a phenylating agent or the decarboxylation of mercury(II) benzoate (B1203000) in the presence of a tert-butylating source could be envisioned. The thermal decomposition of mercury(II) carboxylates often proceeds via a radical mechanism. rsc.org

A related, though less common, approach is the desulfinative route. This would involve the reaction of a sulfinate salt with a mercury(II) compound, leading to the extrusion of sulfur dioxide and the formation of a C-Hg bond. The success of these methods is highly dependent on the stability of the organomercury product and the reaction conditions required to induce decarboxylation or desulfination without significant side reactions. morressier.com

| Precursor Type | Leaving Group | General Product |

| Mercury(II) Carboxylate | CO₂ | Organomercurial |

| Organosulfinate | SO₂ | Organomercurial |

Generation of Organomercury Compounds through Radical and Carbene Pathways

Aryl diazonium salts are versatile intermediates in organic synthesis, capable of generating aryl radicals upon decomposition. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com The reaction of an aryl diazonium salt with metallic mercury or an organomercury compound can lead to the formation of a new aryl-mercury bond. In the context of synthesizing this compound, the reaction of benzenediazonium (B1195382) chloride with a tert-butylmercury species could be a potential, albeit not commonly cited, method.

The general reaction involves the reduction of the diazonium salt to an aryl radical, which can then be trapped by a suitable mercury-containing species. The Sandmeyer reaction, which utilizes copper salts to promote the conversion of diazonium salts to various functional groups, provides a conceptual parallel for the generation of reactive aryl intermediates. masterorganicchemistry.comyoutube.com

General Reaction of Diazonium Salts:

Ar-N₂⁺X⁻ → Ar• + N₂ + X•

This aryl radical could then react with an alkylmercury compound:

Ar• + R-Hg-X → Ar-Hg-R + X•

The efficiency of such a process would depend on the relative rates of the desired radical capture versus competing side reactions.

Phenyl(trihalomethyl)mercury compounds, such as phenyl(trichloromethyl)mercury (B1584556) and phenyl(tribromomethyl)mercury, are well-established reagents for the transfer of dihalocarbenes (CX₂) to various substrates. acs.orgwikipedia.org These reagents function by the thermal or induced elimination of phenylmercuric halide, releasing the corresponding dihalocarbene, which can then undergo cycloaddition reactions with alkenes to form gem-dihalocyclopropanes.

Carbene Generation:

C₆H₅HgCX₃ → C₆H₅HgX + :CX₂

While these reagents are exceptionally useful for carbene chemistry, they are not typically employed for the synthesis of alkyl(aryl)mercury compounds like this compound. Their primary role in organomercury chemistry is to serve as a convenient and often milder source of dihalocarbenes compared to methods involving strong bases and haloforms. The stability of the phenyl(trihalomethyl)mercury precursor allows for controlled generation of the carbene under specific reaction conditions.

| Phenyl(trihalomethyl)mercury Reagent | Transferred Carbene | Typical Application |

| C₆H₅HgCCl₃ | :CCl₂ (Dichlorocarbene) | Cyclopropanation of alkenes |

| C₆H₅HgCBr₃ | :CBr₂ (Dibromocarbene) | Cyclopropanation of alkenes |

| C₆H₅HgCCl₂Br | :CClBr (Bromochlorocarbene) | Cyclopropanation of alkenes |

Chemical Reactivity and Transformation Pathways of Alkyl Aryl Mercury Compounds

Mechanisms of Mercury-Carbon Bond Cleavage and Functionalization

The cleavage of the mercury-carbon bond is a key step in many reactions involving organomercurials. This can be achieved through several mechanisms, including reactions with halogens and other electrophiles, or by reductive processes.

Halogenation and Electrophilic Substitution Reactions

Organomercury compounds can react with halogens, such as bromine and chlorine, leading to the cleavage of the Hg-C bond and the formation of an organic halide. This reaction proceeds via an electrophilic substitution mechanism. For instance, the reaction of an arylmercuric halide with a halogen results in the formation of an aryl halide.

The tert-butyl group, like other alkyl groups, is known to be an ortho/para director in electrophilic aromatic substitution reactions. ucla.edu This directive influence is due to a combination of inductive effects and hyperconjugation, which stabilize the intermediate carbocation formed during the substitution process. stackexchange.com However, the bulky nature of the tert-butyl group can sterically hinder attack at the ortho position, often leading to a higher proportion of the para-substituted product. stackexchange.comyoutube.com

Research has shown that under certain conditions, halogenation can occur at the tert-butyl group itself. For example, the reaction of sp-9-(o-tert-butylphenyl)-9-fluorenol with HCl or HBr can lead to monohalogenation of the tert-butyl group. acs.org While direct radical bromination of tert-butylbenzene (B1681246) is generally not feasible due to the lack of a benzylic hydrogen, electrophilic aromatic substitution reactions provide a pathway for the introduction of functional groups onto the phenyl ring. reddit.com

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgmasterorganicchemistry.com The subsequent loss of a proton from the ring restores aromaticity and yields the substitution product. libretexts.orgmasterorganicchemistry.com

| Reagent | Product(s) | Reaction Type |

| Halogens (e.g., Br₂, Cl₂) | Aryl halides, Alkyl halides | Electrophilic Substitution |

| Nitrating agents (e.g., HNO₃/H₂SO₄) | Nitroarenes | Electrophilic Aromatic Substitution |

| Acylating agents (e.g., Acyl chloride/AlCl₃) | Ketones | Friedel-Crafts Acylation |

Reductive Demercuration with Hydride Sources

The mercury-carbon bond can be cleaved reductively using hydride sources such as sodium borohydride (B1222165) (NaBH₄). This process, known as demercuration, results in the replacement of the mercury group with a hydrogen atom.

The mechanism of reductive demercuration has been a subject of study. One proposed mechanism involves the displacement of the mercury-bound group by a hydride, followed by homolytic cleavage of the C-Hg bond to form a carbon-centered radical. This radical then abstracts a hydrogen atom from a mercury-hydride species to yield the final reduced product and elemental mercury. stackexchange.com The stereochemical outcome of this reaction can vary depending on the substrate, with some reactions proceeding with retention of configuration, while others show a mixture of stereoisomers, suggesting the involvement of a radical intermediate with a finite lifetime. stackexchange.com

Transmetalation Reactions with Diverse Metallic Centers

Transmetalation reactions involve the transfer of an organic group from one metal to another. Organomercury compounds are useful reagents in this regard due to the relatively facile cleavage of the mercury-carbon bond.

Ligand Exchange and Metal Transfer to Main Group Elements

Organomercury compounds can undergo transmetalation with various main group elements. For example, they can react with organolithium or Grignard reagents, leading to the formation of new organometallic compounds. wikipedia.org The reactivity of organometallic compounds is often related to the ionic character of the carbon-metal bond. msu.edu Alkenyl- and alkynylalanes, for instance, can undergo transmetalation to other metals like boron and zirconium. wikipedia.org

Reactions with Transition Metals in Organometallic Syntheses

Transmetalation reactions involving organomercury compounds and transition metals are widely used in organic synthesis, particularly in the formation of new carbon-carbon bonds through cross-coupling reactions. uomustansiriyah.edu.iqpageplace.demdpi.com In these reactions, the organic group from the organomercurial is transferred to a transition metal catalyst, typically a palladium or nickel complex. This organotransition metal intermediate then undergoes further reaction, such as reductive elimination, to form the desired product.

The cleavage of carbon-carbon bonds by transition metals is a challenging but important area of research. illinois.edu Organometallic compounds play a crucial role as precursors in the synthesis of various materials and nanoparticles. mjfbhatkuli.org

| Reactant | Product | Application |

| Organolithium reagent | Diorganomercury | Synthesis of other organometallic compounds |

| Grignard reagent | Diorganomercury | Synthesis of other organometallic compounds |

| Transition metal complex | Organotransition metal intermediate | Cross-coupling reactions |

Organomercury Compounds as Intermediates in Organic Synthesis

Due to their reactivity, organomercury compounds, including tert-Butyl(phenyl)mercury, can serve as valuable intermediates in various organic transformations. Their ability to undergo electrophilic substitution, demercuration, and transmetalation reactions makes them versatile building blocks for the synthesis of more complex molecules. For example, the formation of tert-butyl peresters can be achieved through the oxidation of aldehydes, and this can be combined with other reactions like the Kharasch–Sosnovsky reaction. rsc.org

The study of carbon-carbon bond cleavage and formation is not only relevant in synthetic chemistry but also in understanding metabolic pathways in biological systems. nih.gov While not directly related to this compound, the principles of bond cleavage and formation are fundamental to organic chemistry.

Cyclopropanation and Related Carbene Insertion Reactions

Transition-metal-catalyzed reactions are a primary method for constructing carbon-carbon and carbon-heteroatom bonds through carbene insertion. nih.gov These reactions are efficient for creating cyclopropane (B1198618) rings from alkenes. organic-chemistry.orgthieme-connect.demasterorganicchemistry.com The process is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.com Various metal catalysts, including rhodium, copper, and ruthenium complexes, are employed to facilitate these transformations with carbene precursors like diazo compounds and sulfoxonium ylides. nih.govorganic-chemistry.org

While the broader class of organomercurials can be involved in such transformations, specific research detailing the direct participation of this compound in cyclopropanation or related carbene insertion reactions is not extensively documented in the current body of literature. The field has largely focused on other metal catalysts for these specific synthetic applications. nih.govrsc.org

Mercury-Mediated Cyclization and Ring-Opening Reactions

Mercury(II) salts are well-established reagents for mediating the cyclization of unsaturated compounds, providing a powerful tool for synthesizing complex heterocyclic and carbocyclic structures. beilstein-journals.orgbeilstein-journals.orgnih.gov The general mechanism involves the reaction of an alkene or alkyne with a Hg(II) salt, which leads to the formation of a mercurial carbonium ion. beilstein-journals.orgnih.gov This intermediate is then attacked by an intramolecular nucleophile, resulting in a cyclized organomercury compound. beilstein-journals.orgnih.gov

These reactions are highly effective for creating otherwise difficult-to-synthesize molecular frameworks. beilstein-journals.orgbeilstein-journals.org However, the available scientific literature primarily details the use of inorganic mercury(II) salts such as Hg(OTf)₂, Hg(OAc)₂, and HgCl₂ as the mediating agents. beilstein-journals.orgbeilstein-journals.org Specific studies detailing this compound as the primary mercury source or substrate in these particular cyclization or ring-opening reaction pathways are not prominently featured.

Photochemical Reactions and Mercury Methylation Mechanisms

The photochemical behavior of mercury compounds is a critical area of environmental science, particularly concerning the formation of the highly toxic methylmercury (B97897) (MeHg). nih.govdaneshyari.com Research has shown that tert-butyl compounds, such as tert-butyl alcohol (TBA) and tert-butyl hydroperoxide (TBH), can serve as methyl donors for the photo-methylation of mercury under light irradiation. nih.govdaneshyari.com

The process is believed to occur through a proposed mechanism involving several key steps:

Complexation: Initial complex formation between the mercury species and the methyl donor compound. nih.govdaneshyari.com

Intermediate Formation: The generation of a key intermediate, such as (-O(Hg)C(CH₃)₃). nih.govdaneshyari.com

Intramolecular Methyl Transfer: The transfer of a methyl group from the donor to the mercury atom, yielding methylmercury. nih.govdaneshyari.com

The efficiency of this photo-production of methylmercury is significantly influenced by environmental factors. Studies have demonstrated that variables such as pH, salinity, and the concentration of hydroxyl radicals (·OH) can impact the yield of MeHg. nih.govdaneshyari.com While low levels of hydroxyl radicals may promote the production of MeHg, an excess can lead to its degradation. nih.govdaneshyari.com This highlights the intricate balance of factors controlling mercury transformation in aquatic environments. nih.gov

| Influencing Factor | Effect on Methylmercury (MeHg) Yield | Source |

|---|---|---|

| Methyl Donor Type | Yield of MeHg varies among different donors (e.g., TBA vs. TBH). | nih.govdaneshyari.com |

| Light Conditions | MeHg can be generated under visible light in the presence of TBH. | nih.govdaneshyari.com |

| Salinity | Significantly influences the yield of MeHg. | nih.govdaneshyari.com |

| pH | Significantly influences the yield of MeHg. | nih.govdaneshyari.com |

| Hydroxyl Radical (·OH) | Promotes MeHg production at low concentrations but degrades it at high concentrations. | nih.govdaneshyari.com |

Thermal Decomposition Characteristics and Pathways

The thermal stability and decomposition pathways of organometallic compounds are crucial for understanding their behavior under elevated temperatures. The thermal decomposition of related tert-butyl compounds often proceeds via the elimination of isobutene. For instance, the gas-phase thermal decomposition of tert-butyl alcohol yields isobutene and water. elsevierpure.com Similarly, the antioxidant 2,6-di-tert-butyl-4-methylphenol (BHT) primarily decomposes into isobutene and 2-tert-butyl-4-methylphenol. nih.gov

| Compound | Primary Decomposition Products | Temperature Range (°K) | Source |

|---|---|---|---|

| tert-Butyl Alcohol | Isobutene, Water | 920 - 1175 | elsevierpure.com |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Isobutene, 2-tert-butyl-4-methylphenol | 445.8 - 524.0 | nih.gov |

| Mercury(II) Chloride (HgCl₂) | - (Desorption Peak) | ~411 (138°C) | core.ac.uk |

| Mercury(II) Bromide (HgBr₂) | - (Desorption Peak) | ~383 (110°C) | core.ac.uk |

Structural Elucidation and Coordination Environment of Organomercury Derivatives

Spectroscopic Characterization Techniques in Organomercury Chemistry

Spectroscopic methods are fundamental in determining the structure of organomercury compounds in various states of matter. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and mass spectrometry each offer unique information about the molecule's connectivity and composition.

NMR spectroscopy is a powerful tool for elucidating the structure of organomercury compounds in solution. Key nuclei for the study of compounds like tert-Butyl(phenyl)mercury include ¹H, ¹³C, and ¹⁹⁹Hg.

The ¹H NMR spectrum would provide information about the protons on the phenyl and tert-butyl groups. The phenyl protons would typically appear as a complex multiplet in the aromatic region (around 7.0-7.5 ppm), while the nine equivalent protons of the tert-butyl group would give rise to a sharp singlet, likely in the upfield region (around 1.0-1.5 ppm).

The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the phenyl and tert-butyl groups. The ipso-carbon of the phenyl ring directly bonded to mercury would be significantly influenced by the mercury atom.

Of particular importance is ¹⁹⁹Hg NMR spectroscopy. The ¹⁹⁹Hg nucleus has a spin of 1/2 and a natural abundance of 16.87%, making it suitable for NMR studies. huji.ac.il The chemical shifts in ¹⁹⁹Hg NMR are highly sensitive to the coordination environment of the mercury atom and span a very wide range, allowing for detailed structural investigation. huji.ac.ilnih.gov For a two-coordinate organomercury compound like this compound, the ¹⁹⁹Hg chemical shift would be expected in a characteristic range for dialkyl or aryl-alkyl mercury species. huji.ac.il

Furthermore, coupling between ¹⁹⁹Hg and ¹H or ¹³C nuclei provides valuable structural information. For instance, two-bond ¹H-¹⁹⁹Hg coupling constants in organomercurials are typically in the range of 100-270 Hz, while one-bond ¹³C-¹⁹⁹Hg coupling constants can range from 600 to 3000 Hz. huji.ac.il These couplings can confirm the direct attachment of the organic groups to the mercury atom.

Table 1: Representative NMR Data for Organomercury Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |

|---|---|---|---|

| Dimethylmercury | ¹⁹⁹Hg | 0 (Reference) | |

| ¹H | ²J(¹⁹⁹Hg-¹H) = 100 | ||

| ¹³C | ¹J(¹⁹⁹Hg-¹³C) ≈ 600-3000 |

Note: Data is for representative compounds and serves as a reference for the expected values in this compound. Specific shifts for the target compound are not available.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a fingerprint of its functional groups and skeletal structure. For this compound, key vibrational modes include the internal vibrations of the phenyl and tert-butyl groups, as well as the crucial Hg-C stretching and bending vibrations.

Raman spectroscopy is often complementary to IR spectroscopy. Due to the high polarizability of the heavy mercury atom and the Hg-C bonds, the symmetric Hg-C stretching mode is expected to give a strong signal in the Raman spectrum.

Table 2: General Regions for Hg-C Vibrational Frequencies

| Vibrational Mode | General Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Hg-C Stretch | 400 - 600 | Medium to Strong | Strong |

| Phenyl Ring C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |

Note: These are general frequency ranges and the actual values for this compound may vary.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. wikipedia.org For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺).

The fragmentation pattern of organomercury compounds is typically dominated by the cleavage of the relatively weak Hg-C bonds. rsc.orglibretexts.org Therefore, the mass spectrum of this compound would be expected to show prominent peaks corresponding to the loss of the tert-butyl or phenyl radical. The stability of the resulting carbocations can influence the relative abundance of these fragment ions. libretexts.org

Expected fragmentation pathways include:

[C₆H₅-Hg-C(CH₃)₃]⁺ → [C₆H₅-Hg]⁺ + •C(CH₃)₃

[C₆H₅-Hg-C(CH₃)₃]⁺ → [Hg-C(CH₃)₃]⁺ + •C₆H₅

Further fragmentation could lead to the formation of [C₆H₅]⁺, [C(CH₃)₃]⁺, and Hg⁺ ions.

The isotopic pattern of mercury, which has several naturally occurring isotopes, would be a characteristic feature in the mass spectrum, aiding in the identification of mercury-containing fragments.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For a molecule like this compound, X-ray crystallography would determine the precise lengths of the Hg-C(phenyl) and Hg-C(tert-butyl) bonds. Based on data from related compounds, the Hg-C bond length is influenced by the hybridization of the carbon atom and the presence of steric strain. core.ac.uk

In phenylmercury (B1218190) chloride, the Hg-C bond distance has been determined to be 2.044(9) Å. znaturforsch.com In other organomercury compounds, Hg-C bond lengths typically range from 2.06 to 2.15 Å. core.ac.uk The Hg-C bond in tert-butylmercury derivatives might be slightly longer due to the sp³ hybridization of the carbon and potential steric interactions.

Table 3: Representative Hg-C Bond Lengths from X-ray Crystallography

| Compound | Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| Phenylmercury chloride | Hg-C(phenyl) | 2.044(9) | znaturforsch.com |

| Diphenylmercury (B1670734) | Hg-C(phenyl) | ~2.08 | core.ac.uk |

Note: Data is from crystallographic studies of related organomercury compounds.

The coordination geometry around the mercury(II) center in organomercury compounds of the type R-Hg-R' is typically linear, with a C-Hg-C bond angle of approximately 180°. nih.govscispace.com This linearity arises from the use of sp hybrid orbitals on the mercury atom for bonding with the two organic ligands.

In the solid state, weak intermolecular interactions, often referred to as secondary bonds, can sometimes lead to a distortion from perfect linearity and an increase in the coordination number of the mercury atom. core.ac.uk However, for a sterically unhindered molecule like this compound in the absence of strongly coordinating solvents or counterions, a two-coordinate, linear geometry is the most probable arrangement. nih.govresearchgate.net The mercury(II) center in such a compound would be considered to have a coordination number of two, with the coordination polyhedron being best described as a line. researchgate.net

Influence of Secondary Interactions on Molecular and Crystal Structures

For this compound, several types of secondary interactions can be anticipated to influence its solid-state structure. The presence of the phenyl group introduces the possibility of Hg···π interactions , where the mercury atom of one molecule interacts with the electron cloud of the aromatic ring of a neighboring molecule. Furthermore, intermolecular contacts between the mercury center and hydrogen atoms of the tert-butyl or phenyl groups of adjacent molecules (Hg···H interactions) can contribute to the supramolecular assembly. The bulky nature of the tert-butyl group would also lead to significant van der Waals forces that play a major role in the crystal packing. These collective secondary bonds often result in a coordination environment around the mercury atom that deviates from ideal linearity and can be described as a distorted T-shape or trapezoidal-planar geometry. libretexts.org

| Interaction Type | Description | Typical Distance (Å) in Phenylmercury Compounds | Potential Influence on Structure |

|---|---|---|---|

| Hg···π (Aryl) | Interaction between the mercury atom and the π-system of a neighboring phenyl ring. | 3.5 - 4.0 | Directs crystal packing, leading to layered or stacked arrangements. |

| Hg···H | Weak interactions between the mercury atom and hydrogen atoms on adjacent molecules. | < 3.1 | Contributes to the overall lattice energy and stabilizes the crystal structure. |

| van der Waals Forces | Nonspecific attractive or repulsive forces between molecules. | Variable | Significant due to the bulky tert-butyl group, influencing molecular packing efficiency. |

Polymorphism and Conformational Dynamics in Crystalline Organomercurials

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in organic and organometallic chemistry. researchgate.net The specific polymorph obtained can be influenced by factors such as solvent, temperature, and crystallization rate. Differences between polymorphs arise from variations in molecular packing and/or differences in the conformation of the molecule itself (conformational polymorphism). researchgate.net

In this compound, conformational dynamics primarily involve the rotation around the Hg-C(phenyl) and Hg-C(tert-butyl) single bonds. While rotation around the Hg-C(phenyl) bond is generally facile, the sterically demanding tert-butyl group imposes a higher energy barrier to rotation. The interplay between minimizing steric hindrance and optimizing intermolecular secondary interactions in the crystal lattice can lead to the stabilization of distinct molecular conformations, which in turn could pack into different crystal lattices, resulting in polymorphism. Although the principles of polymorphism are well-established, specific polymorphic forms of this compound have not been detailed in the surveyed scientific literature.

| Concept | Relevance to this compound |

|---|---|

| Polymorphism | Different crystal packing arrangements could arise from the influence of crystallization conditions, leading to distinct solid-state properties. |

| Conformational Dynamics | Rotation around the Hg-C bonds, particularly the restricted rotation of the bulky tert-butyl group, defines the molecule's flexibility. |

| Conformational Polymorphism | The "freezing" of different rotational isomers (rotamers) into the crystal lattice could give rise to multiple polymorphs. |

Computational Chemistry Approaches to Organomercury Structure and Bonding

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of compounds like this compound. researchgate.net These computational methods solve approximations of the Schrödinger equation to determine the electronic wavefunction of a molecule, from which numerous properties can be derived. northwestern.edu

| Calculated Property | Significance for this compound |

|---|---|

| Optimized Geometry | Provides theoretical values for bond lengths and angles, confirming the expected near-linear C-Hg-C arrangement in an isolated molecule. |

| Molecular Orbital Energies (HOMO/LUMO) | Helps predict the molecule's electronic transition energies and its potential role as an electron donor or acceptor in reactions. |

| Electron Density Distribution | Maps the regions of high and low electron density, indicating the polarity of bonds and sites susceptible to nucleophilic or electrophilic attack. |

| Partial Atomic Charges | Quantifies the Lewis acidity of the mercury center and the electronic effects of the tert-butyl and phenyl substituents. |

Molecular Dynamics and Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular flexibility and conformational changes. nih.gov

An MD simulation of this compound would allow for a thorough exploration of its conformational landscape. The primary focus of such a study would be the rotational dynamics of the tert-butyl and phenyl groups. The simulation could map the potential energy surface associated with the rotation around the Hg-C bonds, identifying the most stable (lowest energy) conformations and the energy barriers that separate them. This provides quantitative insight into the steric hindrance imposed by the bulky tert-butyl group. These simulations can be performed for an isolated molecule (in a vacuum), in the presence of a solvent to model solution-phase behavior, or in a simulated crystal lattice to understand dynamic processes in the solid state.

| MD Simulation Application | Information Gained for this compound |

|---|---|

| Conformational Analysis | Identifies stable rotamers and the energetic landscape for rotation of the phenyl and tert-butyl groups. |

| Rotational Barrier Calculation | Quantifies the steric hindrance effect of the tert-butyl group on molecular flexibility. |

| Solvent Effects | Simulates how interactions with solvent molecules might influence conformational preferences. |

| Solid-State Dynamics | Models the vibrational and rotational motions of the molecule within a crystal lattice at different temperatures. |

Mechanistic Investigations and Reaction Dynamics in Organomercury Processes

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states in organomercury reactions is paramount to a comprehensive understanding of their chemical behavior. For tert-Butyl(phenyl)mercury, both heterolytic and homolytic cleavage pathways of the carbon-mercury (C-Hg) bond can be envisaged, leading to a variety of transient species.

In electrophilic cleavage reactions, a common pathway for arylmercurials, the reaction is thought to proceed through a closed, cyclic transition state (an SE2-type mechanism). In this model, the electrophile coordinates to the mercury atom, and simultaneously, the carbon atom of the phenyl ring attacks the electrophile. This concerted process avoids the formation of a discrete carbocation, which would be energetically unfavorable on an sp2-hybridized carbon. The transition state is characterized by a partial positive charge on the mercury atom and a partial negative charge on the carbon atom undergoing substitution.

Alternatively, an open-chain transition state (an SE1-type mechanism) may be involved, particularly in solvents that can stabilize ionic intermediates. This pathway would involve the initial, slow cleavage of the C-Hg bond to form a carbanion, which then rapidly reacts with the electrophile. However, for non-activated aromatic rings, this mechanism is generally less favored.

Recent studies on the photoreactions of tert-butyl compounds with mercury have proposed the formation of specific intermediates. For instance, in the photo-methylation of mercury by tert-butyl compounds, an intermediate with the proposed structure (O(Hg)C(CH₃)₃) has been suggested. While this is not a direct study of this compound, it highlights the potential for the formation of distinct organomercury intermediates involving the tert-butyl group under specific reaction conditions.

Table 1: Postulated Intermediates and Transition States in Reactions of Arylmercurials

| Reaction Type | Intermediate/Transition State | Description |

| Electrophilic Cleavage (SE2) | Cyclic Transition State | A concerted mechanism where the electrophile interacts with both the mercury and the aromatic ring. |

| Electrophilic Cleavage (SE1) | Phenyl anion intermediate | Stepwise mechanism involving the slow formation of a carbanion. |

| Photochemical Reaction | Organomercury-oxygen complex | An intermediate of the type R-O-Hg has been proposed in photoreactions. |

This table presents generalized intermediates and transition states for arylmercurials, as specific data for this compound is not available.

Stereochemical Control and Regioselectivity in Organomercury Reactions

Stereochemical control and regioselectivity are critical aspects of organomercury chemistry, dictating the three-dimensional arrangement of atoms in the product and the position of substitution on the aromatic ring, respectively.

Stereochemical Control: In reactions involving a chiral center, the stereochemical outcome is of significant interest. For reactions at a carbon atom directly bonded to mercury, electrophilic cleavage often proceeds with retention of configuration. This is consistent with the front-side attack mechanism of the SE2 pathway, where the electrophile approaches the carbon atom from the same side as the mercury atom. However, the bulky tert-butyl group in this compound can exert significant steric hindrance, potentially influencing the approach of the electrophile and thus the stereochemical course of the reaction if a chiral center were present elsewhere in the molecule.

Regioselectivity: In the context of this compound, regioselectivity primarily refers to the position of electrophilic attack on the phenyl ring. The mercury atom itself is a powerful ortho-, para-director. This directing effect is attributed to the ability of the mercury to stabilize the positive charge in the arenium ion intermediate through resonance, particularly when the attack occurs at the ortho or para positions. The bulky tert-butyl group, while not directly attached to the ring, could sterically hinder the ortho positions, potentially favoring para-substitution.

Table 2: Factors Influencing Regioselectivity in Electrophilic Attack on Phenylmercury (B1218190) Compounds

| Factor | Influence on Regioselectivity | Expected Outcome for this compound |

| Electronic effect of Mercury | Ortho-, para-directing | Favors substitution at the ortho and para positions. |

| Steric effect of tert-Butyl group | Hindrance at ortho positions | May lead to a preference for para-substitution over ortho-substitution. |

| Nature of the Electrophile | Sterically demanding electrophiles | Will further enhance the preference for para-substitution. |

Kinetic Studies of Carbon-Mercury Bond Formation and Cleavage

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the factors that influence the formation and cleavage of the C-Hg bond. The strength of the C-Hg bond in arylmercurials like this compound is a key determinant of their reactivity.

The rate of electrophilic cleavage of the C-Hg bond is influenced by several factors, including the nature of the electrophile, the solvent, and the electronic and steric properties of the organomercury compound. For phenylmercury compounds, electron-donating substituents on the phenyl ring generally accelerate the rate of cleavage, as they stabilize the positive charge that develops in the transition state. Conversely, electron-withdrawing groups retard the reaction.

The tert-butyl group in this compound is expected to have a minimal electronic effect on the phenyl ring as it is attached to the mercury atom. However, its steric bulk could influence the rate of reaction by hindering the approach of the electrophile to the mercury center or the aromatic ring.

Kinetic data for the cleavage of the C-Hg bond in various organomercurials have been reported, though specific data for this compound is scarce. For comparison, the rate constants for the acid-catalyzed cleavage (protodemercuration) of various substituted phenylmercuric chlorides can provide an indication of the electronic effects at play.

Table 3: Representative Rate Constants for the Protodemercuration of Substituted Phenylmercuric Chlorides

| Substituent on Phenyl Ring | Relative Rate Constant (k/k₀) |

| p-OCH₃ | 10.5 |

| p-CH₃ | 2.1 |

| H | 1.0 |

| p-Cl | 0.25 |

| m-NO₂ | 0.01 |

This data is illustrative of general trends for substituted phenylmercuric chlorides and is not specific to this compound.

Theoretical Modeling of Reaction Pathways and Energy Landscapes

Theoretical modeling and computational chemistry have become indispensable tools for investigating reaction mechanisms at a molecular level. For organomercury compounds, these methods can provide detailed information about reaction pathways, the structures of intermediates and transition states, and the associated energy changes.

Density Functional Theory (DFT) is a commonly employed computational method for studying the mechanisms of organometallic reactions. By calculating the potential energy surface, researchers can map out the entire course of a reaction, from reactants to products, identifying the lowest energy pathway. This allows for the prediction of reaction outcomes, including regioselectivity and stereoselectivity.

For this compound, theoretical modeling could be used to:

Investigate the structures of possible transition states for electrophilic cleavage, comparing the energies of cyclic versus open-chain pathways.

Quantify the steric effect of the tert-butyl group on the activation energy for reactions at the ortho and para positions of the phenyl ring.

Calculate the C-Hg bond dissociation energy and correlate it with experimental kinetic data.

Model the interaction with solvents to understand their role in stabilizing intermediates and transition states.

Advanced Applications of Organomercury Species in Chemical Transformations

Organomercury Compounds as Catalysts and Co-catalysts in Organic Reactions

Based on a comprehensive review of the available scientific literature, there is no specific information detailing the use of tert-Butyl(phenyl)mercury as a catalyst or co-catalyst in organic reactions. While other specific phenylmercury (B1218190) compounds, such as phenylmercury acetate (B1210297) and phenylmercury neodecanoate, have been utilized as catalysts in industrial processes like the manufacturing of polyurethanes, no such applications have been documented for this compound itself. hsa.ie

Role of Organomercury Moieties in Supramolecular Chemistry and Ligand Design

There is no available information in the scientific literature concerning the specific role of this compound in supramolecular chemistry or ligand design. The study of organomercury compounds in crystal engineering often focuses on secondary bonding interactions, such as those between mercury and sulfur atoms in phenylmercury thiolates, which guide the assembly of supramolecular structures. mdpi.com However, specific research detailing the crystal structure, self-assembly, or integration of the this compound moiety into complex ligand frameworks has not been found.

Organomercury Intermediates in Environmental Mercury Speciation and Transformation Pathways

While direct studies on the complete environmental transformation pathway of this compound are not available, the behavior of its constituent parts—the phenylmercury and tert-butyl moieties—provides insight into its potential role as an organomercury intermediate in environmental mercury speciation.

The environmental fate of organomercury compounds is a critical area of study due to their toxicity and potential for bioaccumulation. Phenylmercury compounds, historically used as fungicides and disinfectants, are known to degrade in the environment. sgs.comnih.gov This degradation can be biotic, carried out by mercury-resistant bacteria that possess the organomercurial lyase enzyme. This enzyme cleaves the carbon-mercury bond, breaking down phenylmercuric acetate, for example, into less complex products like elemental mercury vapor and benzene (B151609). nih.gov Phenylmercury compounds can also be a source of other mercury species in the environment, eventually contributing to the pool of inorganic mercury available for other transformation processes. sgs.com

Significantly, research has demonstrated that tert-butyl compounds, such as tert-butyl alcohol (TBA), can act as methyl donors for the photochemical methylation of inorganic mercury in aqueous environments. nih.gov This abiotic process is of great concern as it leads to the formation of methylmercury (B97897) (MeHg), an extremely toxic and bioaccumulative species. daneshyari.com The mechanism for this photo-production of methylmercury is proposed to involve the formation of a transient tert-butylmercury intermediate. nih.gov

The proposed pathway involves:

Complexation of inorganic mercury (Hg) with the tert-butyl compound.

Formation of an intermediate species, tentatively described as (-O(Hg)C(CH₃)₃).

An intramolecular transfer of a methyl group from the donor to the mercury atom, yielding methylmercury. nih.govdaneshyari.com

This process is influenced by environmental factors such as pH and salinity. The presence of hydroxyl radicals (•OH) can promote the production of methylmercury at low concentrations but degrades it at higher concentrations. nih.gov The data below summarizes the yield of methylmercury from different alcohols under UV irradiation, highlighting the unique role of the tert-butyl structure.

| Methyl Donor (Alcohol) | MeHg Yield (pg) | Conditions |

|---|---|---|

| tert-Butyl alcohol (TBA) | Variable, significant yield | UV irradiation, aqueous solution |

| Other alcohols | Lower or negligible yields | UV irradiation, aqueous solution |

This evidence suggests that in aquatic environments contaminated with both inorganic mercury and tert-butyl containing organic pollutants, a tert-butylmercury intermediate can play a crucial role in the abiotic pathway that generates highly toxic methylmercury. Therefore, the this compound structure represents a confluence of two environmentally significant organomercury pathways: the degradation of the stable phenyl-mercury bond and the potential for the tert-butyl group to facilitate mercury methylation through transient intermediates. nih.govnih.gov

Q & A

Basic Research Questions

Q. What established synthetic routes are available for tert-butyl(phenyl)mercury, and what are their critical reaction conditions?

- Methodology :

- Grignard reagent coupling : React phenylmagnesium bromide with tert-butylmercuric halides under anhydrous conditions. Monitor reaction progress via GC-MS to avoid side products like biphenyl derivatives .

- Transmetalation : Use organolithium intermediates to transfer the tert-butyl group to phenylmercury precursors. Ensure inert atmospheres (argon/nitrogen) to prevent oxidation .

- Light-mediated methylation : Tert-butyl compounds can act as methyl donors under UV irradiation, as demonstrated in aqueous mercury methylation studies. Control light exposure to avoid unintended byproducts .

Q. Which analytical techniques are optimal for characterizing this compound’s structure and purity?

- Methodology :

- NMR spectroscopy : Use - and -NMR to confirm the tert-butyl and phenyl group connectivity. Mercury’s heavy atom effect may broaden peaks; consider -NMR for direct metal-center analysis .

- Mass spectrometry (HRMS) : Employ ESI-MS or EI-MS to verify molecular ion peaks and isotopic patterns (e.g., vs. ) .

- Elemental analysis : Cross-check mercury content via cold vapor atomic absorption spectroscopy (CVAAS) to ensure stoichiometric accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods with HEPA filters to minimize inhalation of volatile mercury species .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves, as they degrade upon contact with organomercury compounds .

- Spill management : Neutralize spills with powdered sulfur or activated charcoal to immobilize mercury, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How does this compound contribute to environmental mercury cycling under varying physicochemical conditions?

- Methodology :

- Photodegradation studies : Exclude light in control experiments to differentiate between hydrolytic and light-driven degradation pathways. Use LC-ICP-MS to quantify released ionic mercury () .

- Sediment interaction assays : Simulate anaerobic environments to assess methylation/demethylation rates. Compare with dimethylmercury controls to identify reaction specificity .

Q. What methodological challenges arise in reconciling contradictory data on mercury speciation and bioavailability from organomercury compounds?

- Methodology :

- Interlaboratory calibration : Standardize reference materials (e.g., NIST SRM 3133) across studies to minimize instrumental variability .

- Speciation modeling : Apply thermodynamic software (e.g., PHREEQC) to predict mercury species distribution in aqueous systems, accounting for pH, redox potential, and ligand competition .

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Kinetic studies : Compare reaction rates of this compound with methyl(phenyl)mercury using stopped-flow techniques. Tert-butyl’s bulkiness may reduce transmetallation efficiency .

- Computational modeling : Perform DFT calculations to analyze bond dissociation energies and transition-state geometries. Validate with experimental activation parameters .

Q. What strategies are effective for conducting systematic literature reviews on organomercury compounds, given fragmented or outdated data?

- Methodology :

- Keyword optimization : Use Boolean operators (e.g., "this compound" AND "synthesis") and variant spellings (e.g., "phenylmercuric") to capture misspelled or historical terms .

- Source triangulation : Cross-reference EPA technical reports, UNEP mercury inventories, and peer-reviewed journals to address data gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.